7-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]oxy]chromen-2-one
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Overview
Description
7-[[(1S,5R)-8-azabicyclo[321]octan-3-yl]oxy]chromen-2-one is a complex organic compound that features a bicyclic structure fused with a chromenone moiety
Preparation Methods
The synthesis of 7-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]oxy]chromen-2-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various synthetic routes, including the use of acyclic starting materials that contain the necessary stereochemical information . Industrial production methods may involve the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemistry .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can occur, especially at the chromenone moiety, using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
7-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]oxy]chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a key intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The 8-azabicyclo[3.2.1]octane scaffold is known to interact with neurotransmitter receptors, potentially modulating their activity and leading to various biological effects . The chromenone moiety may also contribute to its activity by interacting with different molecular pathways.
Comparison with Similar Compounds
Similar compounds to 7-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]oxy]chromen-2-one include other 8-azabicyclo[3.2.1]octane derivatives and chromenone-containing molecules. These compounds share structural similarities but may differ in their specific biological activities and applications. For example, other 8-azabicyclo[3.2.1]octane derivatives are also used in drug discovery and organic synthesis, but their unique structural features can lead to different pharmacological profiles .
Properties
CAS No. |
881387-68-4 |
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Molecular Formula |
C16H17NO3 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
7-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]oxy]chromen-2-one |
InChI |
InChI=1S/C16H17NO3/c18-16-6-2-10-1-5-13(9-15(10)20-16)19-14-7-11-3-4-12(8-14)17-11/h1-2,5-6,9,11-12,14,17H,3-4,7-8H2/t11-,12+,14? |
InChI Key |
PGUDASZQLOAZRX-ONXXMXGDSA-N |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2)OC3=CC4=C(C=C3)C=CC(=O)O4 |
Canonical SMILES |
C1CC2CC(CC1N2)OC3=CC4=C(C=C3)C=CC(=O)O4 |
Origin of Product |
United States |
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